2-Carboxamide

Description

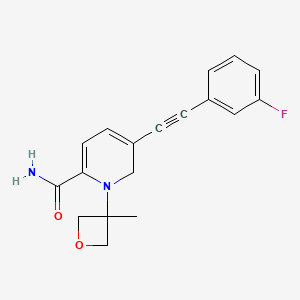

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H17FN2O2 |

|---|---|

Poids moléculaire |

312.3 g/mol |

Nom IUPAC |

3-[2-(3-fluorophenyl)ethynyl]-1-(3-methyloxetan-3-yl)-2H-pyridine-6-carboxamide |

InChI |

InChI=1S/C18H17FN2O2/c1-18(11-23-12-18)21-10-14(7-8-16(21)17(20)22)6-5-13-3-2-4-15(19)9-13/h2-4,7-9H,10-12H2,1H3,(H2,20,22) |

Clé InChI |

CPROZRIWTVLHJF-UHFFFAOYSA-N |

SMILES canonique |

CC1(COC1)N2CC(=CC=C2C(=O)N)C#CC3=CC(=CC=C3)F |

Origine du produit |

United States |

Spectroscopic and Structural Elucidation of 2 Carboxamide Compounds

Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. Various ionization techniques and mass analyzers are employed, each offering specific advantages for different types of molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique widely used for polar and thermally labile molecules, including many amides. In ESI-MS, a solution of the analyte is sprayed through a charged capillary at high voltage, generating charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules ([M+H]⁺) or adducts [M+Na]⁺. ESI is particularly useful as it often produces intact molecular ions, allowing for accurate molecular weight determination researchgate.net. For amides, ESI typically yields protonated molecules, with fragmentation occurring upon collision-induced dissociation (CID) in tandem MS experiments unl.ptrsc.org. Fragmentation pathways for amides often involve cleavage of the amide bond (N–CO), leading to acylium cations or amine fragments unl.ptrsc.orgnih.gov.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS)

High-resolution mass spectrometry, particularly when coupled with ESI and a time-of-flight (TOF) analyzer, provides highly accurate mass measurements (typically within 5 ppm). This accuracy allows for the determination of elemental compositions of the molecular ion and fragment ions, which is critical for unambiguous structure elucidation nih.govcurrenta.debioanalysis-zone.com. HRESI-TOF-MS can distinguish between isobaric compounds and confirm proposed structures by matching experimental accurate masses to theoretical masses derived from proposed formulas. For 2-carboxamide compounds, HRESI-TOF-MS can precisely determine the molecular formula and identify characteristic fragments resulting from N–CO cleavage or other bond dissociations, aiding in the localization of the carboxamide group researchgate.netunl.ptrsc.org.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a more energetic ionization technique that typically leads to extensive fragmentation. While it may produce a less abundant or absent molecular ion, the resulting fragment-rich spectra are highly reproducible and can be readily compared to spectral libraries for compound identification nih.govcurrenta.demdpi.com. For primary aliphatic amides, EI-MS often shows a characteristic fragment at m/z 44, corresponding to the [CONH₂]⁺ ion resulting from the cleavage of the R–CONH₂ bond nih.gov. Aromatic amides under EI conditions can yield resonance-stabilized benzoyl cations, which may undergo further fragmentation, such as CO loss nih.gov. The N–CO cleavage is a common fragmentation pathway observed in EI-MS of amides, especially those with extended conjugation unl.ptrsc.orgnih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful approach for analyzing complex mixtures, such as those found in natural products or reaction samples. LC separates the components of a mixture based on their physicochemical properties, and the eluent is then introduced into the mass spectrometer for identification and quantification nih.govcurrenta.demdpi.comfrontiersin.orgnih.govbiorxiv.orgfrontiersin.org. LC-MS/MS, employing tandem mass spectrometry, provides even greater selectivity and sensitivity by fragmenting selected precursor ions. This hyphenated technique is invaluable for identifying and characterizing this compound compounds within complex matrices, allowing for the elucidation of their structures and the detection of minor components. Various LC stationary phases, including amide-based columns, can be used to optimize the separation of amide-containing compounds nih.govfrontiersin.org.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, probes the electronic transitions within molecules. It provides information about the presence of chromophores, conjugated systems, and the electronic environment of functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, typically in the range of 190-800 nm uobabylon.edu.iq. This absorption arises from the excitation of electrons from lower energy orbitals (e.g., non-bonding or pi orbitals) to higher energy orbitals (e.g., anti-bonding pi or sigma orbitals) uobabylon.edu.iqupi.edu. For this compound compounds, UV-Vis spectroscopy can reveal the presence of conjugated systems involving the aromatic or heterocyclic ring and the carboxamide group. The absorption maxima (λmax) and molar extinction coefficients (ε) are characteristic of the electronic structure and can be influenced by substituents and solvent polarity uobabylon.edu.iqupi.edu. For instance, the presence of extended conjugation or specific functional groups can lead to shifts in absorption bands, providing clues about the molecular structure uobabylon.edu.iqresearchgate.netresearchgate.netgrowingscience.com. The amide carbonyl group itself has a weak n→π* transition typically observed at longer wavelengths, while π→π* transitions are usually seen at shorter wavelengths, especially in conjugated systems uobabylon.edu.iqupi.edu.

Compound List

this compound (general class)

Piplartine (example amide) researchgate.netunl.ptrsc.orgnih.govresearchgate.netrsc.org

Piperine (example amide) researchgate.netunl.ptrsc.orgnih.govresearchgate.netrsc.org

Picolinamide (example of pyridine-2-carboxamide) researchgate.net

N-Ethyl-2-pyrrolidinone (example lactam) nih.gov

1-Azabicyclo[3.3.1]nonan-2-one (example lactam) nih.gov

3,5,7-trimethyl-1-azaadamantan-2-one (Kirby lactam) nih.gov

3,4-MDMA (example compound for EI-MS comparison) mdpi.com

this compound-indan-1,3-dione (example compound for UV-Vis) researchgate.net

N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide (example synthesis) ajol.info

N-(4-bromophenyl)-3-(ethoxycarbonyl)methyl benzimidazole-2-carboxamide (example synthesis) ajol.info

N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester derivatives (L1, L2) (example synthesis)

Solid-State Structural Elucidation

Powder X-ray Diffraction (PXRD) is employed to characterize bulk crystalline materials, providing information about the crystalline phases present, potential polymorphism, and the degree of crystallinity. For this compound compounds, PXRD is essential for identifying the solid-state form of the material, which can significantly impact its physical properties such as solubility and stability. For example, PXRD patterns are used to assess the amount of amorphous compound present in solid dispersions, indicating whether a material is substantially amorphous or crystalline google.com. Studies on phthalocyanine (B1677752) complexes have also utilized PXRD to describe crystallinity, with sharp peaks indicating well-defined crystalline structures researchgate.net. In the context of covalent organic frameworks (COFs), PXRD patterns are used to demonstrate the retention of crystallinity through various synthetic steps, including those involving carboxamide linkages berkeley.edu.

Hirshfeld surface analysis is a powerful computational tool used to investigate and quantify the nature and contribution of intermolecular interactions within crystal structures. For this compound compounds, this analysis helps to understand how molecules pack together in the solid state, primarily through hydrogen bonding, van der Waals forces, and other non-covalent interactions. Studies on thiophene-2-carboxamide have shown that Hirshfeld surface analysis reveals significant contributions from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts to the crystal packing researchgate.net. Similarly, for N-(pyridin-2-ylmethyl)furan-2-carboxamide, Hirshfeld surface analysis indicated a higher propensity for H–H interactions to form the crystal structure, contributing to a chain-shaped 3D network researchgate.net. The analysis of N-(4-methoxyphenyl)pyridine-2-carboxamide highlighted that H⋯H interactions dominate, followed by C⋯H and O⋯H interactions, emphasizing the role of van der Waals forces and hydrogen bonding iucr.org. For quinoline-3-carboxamide (B1254982) derivatives, Hirshfeld surface analysis, along with lattice energy calculations, has been used to investigate intermolecular interactions iucr.org.

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound compounds, TGA is crucial for determining their thermal stability, identifying decomposition temperatures, and observing any mass loss events that may indicate the presence of solvates or decomposition pathways. For example, TGA studies on dicarboxamides have shown distinct decomposition profiles, with some exhibiting mass loss up to certain temperatures before significant decomposition occurs mdpi.com. The decomposition onset temperature for N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide was reported to be around 280°C under nitrogen vulcanchem.com. In the context of metal complexes, TGA has been used to assess thermal stability, with some complexes showing superior thermal characteristics compared to others due to their decomposition pathways acs.org. Pyrazine-2-carboxamide complexes have also undergone TGA, revealing decomposition in multiple steps, often corresponding to the loss of solvent molecules and subsequent ligand decomposition lew.ro.

Elemental Composition Analysis

Elemental composition analysis, typically performed using techniques like CHN elemental analysis, is vital for confirming the empirical formula and assessing the purity of synthesized this compound compounds. This method quantifies the percentage of carbon, hydrogen, and nitrogen present in the sample, which can then be compared to theoretical values calculated from the proposed molecular formula. For instance, elemental analysis results for N'-(4-methoxybenzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives were reported, with found values closely matching the calculated percentages for carbon, hydrogen, and nitrogen rasayanjournal.co.in. Similarly, platinum-pyrazine carboxamide complexes were characterized using elemental analysis, which, along with mass spectrometry and thermal analysis, confirmed the correctness of their suggested molecular formulas bendola.com. The elemental composition analysis of tert-butyl 3-formyl-1H-indol-4-ylcarbamate provided insights into its chemical character, with carbon content around 64.6%, hydrogen 6.2%, nitrogen 10.8%, and oxygen 18.4% benchchem.com.

Computational Chemistry and Theoretical Investigations of 2 Carboxamide Systems

Advanced Computational Methodologies

Electron Density Analysis for Intramolecular Noncovalent Interactions

Electron density analysis, often performed using the Quantum Theory of Atoms in Molecules (QTAIM) or related methods, is instrumental in characterizing intramolecular noncovalent interactions. These interactions, such as hydrogen bonds, play a significant role in determining the conformation and stability of molecules. By examining the topology of the electron density distribution, including the presence and properties of bond critical points (BCPs), researchers can identify and quantify these subtle yet crucial interactions.

Studies on various carboxamide derivatives have revealed the presence of intramolecular hydrogen bonds that influence their structural characteristics. For instance, in certain benzimidazole/benzothiazole-2-carboxamides, DFT calculations have been used to rationalize their antioxidative capacities, with the formation of hydrogen bonds being a key factor nih.gov. Similarly, analyses of naphthyridine-7-carboxamide systems demonstrate how electron density maps can visualize and compare the relative strengths of intramolecular hydrogen bonds, such as O-H···N interactions, which are critical for molecular conformation wuxibiology.com. The electron density at BCPs, along with its Laplacian, provides quantitative measures of the strength and nature of these intramolecular interactions, distinguishing between covalent and noncovalent contributions tandfonline.comnih.govresearchgate.net.

Topological Analysis (AIM, RDG) for Intermolecular Interactions

Topological analyses, particularly the Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) methods, are widely used to characterize intermolecular interactions in crystalline solids and molecular complexes. These techniques map the electron density distribution in real space, allowing for the identification and classification of various noncovalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

Specifically, studies on 2-pyrazinecarboxamide dimers have quantified the energies of various intermolecular interactions:

| Interaction Type | Calculated Interaction Energy (kcal/mol) |

| C-H···S | -3.00 |

| C-H···O | -1.80 |

| N-H···N (Hydrogen Bond) | ~-8.25 |

| π···π Stacking | ~-3.83 |

| C-H···π (per interaction) | ~-1.147 |

| C-H···S (neighboring) | -1.80 |

| C-H···N (neighboring) | -0.38 |

Data derived from scielo.org.mxscielo.org.mx.

Furthermore, topological analyses are employed to investigate the interactions of 2-carboxamide derivatives with other molecular entities, such as fullerene-like nanocages. In the case of 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide (OPC) adsorption onto various nanocages, DFT calculations including AIM and RDG were used to study the interactions, yielding adsorption energies that indicate the strength of binding researchgate.net. These studies underscore the utility of topological methods in dissecting complex intermolecular interaction networks in systems containing the this compound motif.

Compound List:

this compound (general term)

N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide

Benzimidazole-2-carboxamides

Benzothiazole-2-carboxamides

Pyrazine (B50134) tetracarboxamide complexes

5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide (OPC)

8-hydroxy-N-methyl-1,6-naphthyridine-7-carboxamide

Naphthalene-2-carboxamide

Quinoxaline-2-carboxamide

Pyridine-2-carboxamide

Chromone-2-carboxamide

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Carboxamide Derivatives

Elucidating Structural Determinants of Biological Activity

The fundamental structure of a 2-carboxamide derivative comprises a parent scaffold with a carboxamide group (-CONH₂) attached at the second position. The intrinsic properties of this functional group, such as its hydrogen bonding capabilities and polarity, often play a critical role in molecular recognition and binding to biological targets. Research has shown that the presence of the carboxamide moiety is frequently essential for activity. For example, in studies involving quinazolinone-2-carboxamides, the removal or replacement of the carboxamide group resulted in a complete loss of antiplasmodial activity acs.org.

Quinazolinones: Derivatives have shown potent antimalarial activity acs.orggriffith.edu.aunih.govmmv.orgacs.org.

Benzofurans: These scaffolds, when functionalized with a this compound group, have been investigated for potential enzyme inhibitory activities, relevant to diseases like cancer and inflammation ontosight.aiontosight.ai.

Indoles and Indolines: Indole-2-carboxamides have emerged as TRPV1 agonists mdpi.comresearchgate.net, while indoline-2-carboxamides have demonstrated efficacy as brain-penetrant inhibitors against Trypanosoma brucei acs.org.

Heterocyclic Systems: Compounds like pyrrolo[2,3-b]pyridines and pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines bearing this compound groups have been identified as selective PDE4B inhibitors nih.gov and potent SARS-CoV-2 Mpro inhibitors rsc.org, respectively.

Aromatic and Polycyclic Scaffolds: Quinoline- and naphthalene-2-carboxamides have been studied for their antimycobacterial properties and their ability to inhibit photosynthetic electron transport nih.govmdpi.com. Naphthoindole-2-carboxamides have shown promise against multidrug-resistant tumor cells nih.gov.

The specific arrangement and nature of substituents on these scaffolds, in conjunction with the this compound group, are key determinants of biological efficacy.

Influence of Substituent Effects on Molecular Function and Potency

The strategic placement and chemical nature of substituents on the this compound scaffold are critical for modulating molecular function and potency. SAR studies systematically explore these influences to optimize drug candidates.

Halogenation: The introduction of halogen atoms can significantly impact lipophilicity, electronic distribution, and binding affinity. For instance, in anti-norovirus thiophene (B33073) derivatives, di-halogenated compounds exhibited greater potency than their mono-halogenated counterparts jst.go.jp. Similarly, trifluoromethyl substituents on naphthalene-2-carboxamides enhanced antistaphylococcal activity nih.gov.

Electronic Effects: Substituents that alter the electron density of the scaffold can influence target interactions. Electron-donating groups on the phenyl ring of quinazolinone-2-carboxamides were found to increase potency, whereas electron-withdrawing groups tended to decrease it acs.org.

Lipophilicity and Steric Bulk: Modifications that alter lipophilicity can affect cell permeability and target engagement. For example, shifting the carboxamide group to the 2-position in naphthoindole scaffolds increased lipophilicity, potentially enhancing P-glycoprotein binding and improving efficacy against resistant cancer cells nih.gov. Steric factors are also crucial; in pyrrolo[2,3-b]pyridine-2-carboxamides, the size and conformation of cyclic or aromatic groups attached to the amide nitrogen significantly influenced PDE4B inhibitory activity, with some substituents retaining or enhancing potency while others diminished it nih.gov.

Illustrative SAR Data:

Applications of 2 Carboxamide Derivatives in Advanced Chemical Research

As Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The inherent reactivity and structural features of 2-carboxamide derivatives make them indispensable intermediates in organic synthesis. They serve as foundational starting materials for creating intricate molecules, ranging from medicinally relevant heterocycles and peptide mimics to precursors for advanced functional materials.

The this compound moiety is a highly effective precursor for the synthesis of a vast range of heterocyclic compounds. nih.govjst.go.jp This is largely due to the amide group's ability to participate in various cyclization reactions. For instance, a modular synthetic route has been developed to access elaborate benzofuran-2-carboxamides. nih.gov This method utilizes palladium-catalyzed C-H arylation to install diverse aryl and heteroaryl groups at the C3 position of the benzofuran (B130515) scaffold. nih.gov Similarly, N-substituted 1H-indole-2-carboxamides have been efficiently prepared from the key intermediate, indole-2-carbonyl chloride (2), which serves as a versatile precursor for further derivatization. nih.gov

Researchers have also described the synthesis of heterocyclic carboxamide derivatives as mimics of natural nucleic acid bases, highlighting the role of the carboxamide group in influencing conformational preferences. tandfonline.com The development of carbamoylated coumarins has been achieved through a metal-free radical cascade cyclization of aryl alkynoates, using oxamic acids as a carbamoyl (B1232498) radical source. acs.org Furthermore, the synthesis of carbothioamide/carboxamide-based pyrazoline analogs demonstrates the utility of this scaffold in creating potential anticancer agents. acs.org

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound Precursors

| Precursor Class | Resulting Heterocycle | Synthetic Strategy |

| Benzofuran-2-carboxamide | C3-Arylated Benzofurans | Palladium-catalyzed C-H arylation and transamidation nih.gov |

| Indole-2-carboxamide | N-Substituted Indoles | Derivatization of indole-2-carbonyl chloride nih.gov |

| Aryl Alkynoates & Oxamic Acid | Carbamoylated Coumarins | Metal-free radical cascade cyclization acs.org |

| Thiophene (B33073) & Benzothiazole (B30560) Carboxamides | Hybrid Heterocycles | Amide bond formation jst.go.jp |

| Benzimidazole Propyl Carboxamide | Benzophenone Derivatives | Multi-step synthesis nih.gov |

The this compound framework is integral to the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. These are often developed to overcome the limitations of natural peptides, such as poor stability and bioavailability. Carboxamide-based scaffolds have been used to develop short peptidomimetic compounds, including those based on N-naphthoyl-phenylglyoxamides. mdpi.com

In the pursuit of potent and selective therapeutic agents, conformationally constrained peptidomimetics are of great interest. The synthesis of peptidomimetic inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3) has been accomplished using this compound derivatives. nih.gov One such inhibitor, pCinn-Haic-Gln-NHBn, incorporates a conformationally constrained mimic of an amino acid, demonstrating the importance of the carboxamide linkage for maintaining structural integrity and interacting with biological targets. nih.gov The design of "universal peptidomimetics" also relies on scaffolds that can present side-chains in conformations resembling those of amino acids in various secondary structures. nih.gov These scaffolds often feature amide bonds as key structural elements. nih.gov The replacement of an amide bond with a sulfonamide group is another strategy employed to improve stability and hydrogen bonding potential in peptidomimetic design. researchgate.net

Table 2: Examples of Peptidomimetics Incorporating the Carboxamide Moiety

| Peptidomimetic Class | Target/Application | Key Structural Feature |

| N-naphthoyl-phenylglyoxamides | Antibacterial agents | Carboxamide and glyoxamide scaffolds mdpi.com |

| pCinn-Haic-Gln-NHBn | Stat3 inhibitor | Conformationally constrained azepino-indole-carboxylic acid nih.gov |

| Biphenyl (B1667301) Peptidomimetics | Antibacterial agents | Hydrophobic biphenyl backbone with amide linkages mdpi.com |

| Universal Peptidomimetics | Diverse biological targets | Scaffolds mimicking secondary structures nih.gov |

This compound derivatives also serve as precursors for the synthesis of functionalized materials. A notable example is the preparation of functionalized carboxylated graphene oxide (GO-COOH). mdpi.com While the primary functionalization involves creating carboxylic acid groups to enhance heavy metal adsorption, the principles of surface modification are applicable to amide functionalities as well. mdpi.com The carboxylation of graphene oxide is particularly effective for heavy metal ion adsorption because the carboxylic group contains both carbonyl and hydroxyl groups bound to the same carbon atom. mdpi.com This concept can be extended to this compound derivatives, where the amide group can be introduced onto material surfaces to impart specific binding properties or to act as a reactive handle for further functionalization.

Table 3: Functionalized Materials from Carboxylated Precursors

| Material | Precursor | Functionalization | Application |

| Carboxylated Graphene Oxide (GO-COOH) | Graphene Oxide | Carboxylation | Remediation of Pb and Cr contaminated water mdpi.com |

| Aminated Graphene Oxide | Graphene Oxide | Amination | Adsorption of cobalt ions mdpi.com |

| Sulfur Functionalized Graphene Oxide | Graphene Oxide | Sulfonation | Adsorption of various heavy metals (Zn²⁺, Ni²⁺, Cd²⁺, Pb²⁺) mdpi.com |

In Coordination Chemistry and Ligand Design

The this compound group is a powerful and versatile ligand component in coordination chemistry. researchgate.netresearchgate.net The presence of both a nitrogen and an oxygen atom allows it to act as an effective chelating agent, forming stable complexes with a wide variety of metal ions. ias.ac.in The ease with which their electronic and steric features can be fine-tuned makes carboxamide-based ligands ubiquitous in the field. researchgate.net

A vast number of metal-carboxamide complexes have been designed and synthesized for various applications. researchgate.netresearchgate.net The carboxamide group typically binds to metal ions through the oxygen atom, which is the more basic site. wikipedia.org These complexes are often stable and their synthesis is straightforward. tandfonline.com

Examples include:

Copper(II) Complexes: Multidentate carboxamido ligands have been used to create copper complexes, some of which model the active sites of copper-containing enzymes. nih.gov

Platinum(II) Complexes: Quinoxaline-2-carboxamide has been used as a carrier ligand in the synthesis of new platinum(II) compounds. rsc.org

Zinc(II) Complexes: Mononuclear zinc(II) complexes have been prepared with newly designed carboxamide derivatives, such as N-(furan-2-ylmethyl)-2-pyridinecarboxamide. ias.ac.in

Ruthenium(II) Complexes: Heterocyclic (pyrazine)carboxamide ligands have been reacted with ruthenium precursors to afford various Ru(II) complexes. rsc.org

Cobalt(II), Nickel(II), and Vanadium(IV) Complexes: A range of complexes with these and other transition metals have been synthesized using carboxamide-derived ligands. tandfonline.comnih.gov

The development of tetraamido macrocyclic ligands (TAMLs) represents a significant achievement in this area, leading to highly effective iron-TAML catalysts. researchgate.net

Table 4: Selected Metal-Carboxamide Complexes

| Metal Ion | Ligand | Complex Formulation Example |

| Platinum(II) | Quinoxaline-2-carboxamide (qnxca) | cis-[Pt(qnxca)(MeCN)Cl2] rsc.org |

| Zinc(II) | N-(furan-2-ylmethyl)-2-pyridinecarboxamide (L1) | Zn(L1)32 ias.ac.in |

| Ruthenium(II) | N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (L1) | [Ru(L1)(p-cymene)Cl] rsc.org |

| Copper(II) | N,N-bis(2-quinolylmethyl)amine (HL1) | (L1Cu)2 nih.gov |

| Cobalt(II) | Thiophene-2-carboxamide derivative (L1) | Co(L1)2 tandfonline.com |

Carboxamide derivatives containing additional donor atoms are excellent chelating agents, with N,O-donor systems being particularly common and effective. ias.ac.inmdpi.com In these systems, the carboxamide oxygen and a nearby nitrogen atom (often from a pyridine (B92270) or similar heterocyclic ring) bind to the metal center, forming a stable chelate ring. ias.ac.in

For example, pyridine-2,6-dicarboxamides are distinctive chelating ligands due to the presence of a pincer-like cavity with both nitrogen and oxygen donors. researchgate.net Similarly, ligands like N-(furan-2-ylmethyl)-2-pyridinecarboxamide and N-(thiophen-2-ylmethyl)-2-pyridine-carboxamide act as effective N,O-donor chelating agents for ions like zinc(II). ias.ac.in The design of such ligands can be highly sophisticated, incorporating multiple donor groups to create polydentate chelators. For instance, ligands with both amide and oxime donor groups have been synthesized to act as tetradentate metal chelators. researchgate.net These chelating systems are not limited to simple N,O donors; systems incorporating N,N,S donors have also been explored. researchgate.net The ability of these ligands to form stable complexes is crucial for their application in areas such as catalysis and bioinorganic chemistry. researchgate.net

Table 5: Examples of this compound-Based Chelating Systems

| Ligand Type | Donor Atoms | Metal Ion Example | Application Area |

| Pyridine-2,6-dicarboxamides | N, O | Various transition metals | Anticancer agents, catalysis researchgate.net |

| N-(heteroarylmethyl)-2-pyridinecarboxamides | N, O | Zinc(II) | DNA binding studies ias.ac.in |

| Pyridine-2-carboxaldehyde thiosemicarbazone | N, S | Oxovanadium(IV) | Antibacterial agents nih.gov |

| N-(2-hydroxyiminopropionyl)amino acids | N, O or N, N | Cobalt, Ruthenium, Iridium | Chiral chelate complexes researchgate.net |

| Polyanionic N-donor ligands | N | Nickel, Cobalt, Copper, Zinc | Antiviral agents rsc.orgnih.gov |

In Supramolecular Chemistry and Crystal Engineering

The directional hydrogen-bonding capabilities and structural rigidity of the this compound group make it a powerful tool in supramolecular chemistry and crystal engineering, enabling the construction of complex, ordered architectures.

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. vu.nl These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and metal coordination, are fundamental to creating large and complex supramolecular entities. vu.nlacs.org The this compound moiety is particularly adept at forming strong and directional hydrogen bonds, a key interaction in guiding the self-assembly process.

The study of aromatic amide-based building blocks has shown that even with flexibility around the amide bonds, non-covalent interactions can dictate preferential conformations. uclouvain.be This control over the molecular shape allows for the directed assembly of larger, complex structures like polyhedral cages. uclouvain.be The interplay of multiple non-covalent interactions, such as π-stacking complemented by weaker hydrogen bonding between side groups, can lead to cooperative self-assembly, a crucial principle for creating programmable and stable supramolecular systems. acs.org The characterization of these non-covalent interactions in self-assembling systems is essential for understanding the link between molecular properties and macroscopic functions and for the rational design of new materials. vu.nlresearchgate.net

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The this compound group is frequently incorporated into ligands used for the synthesis of CPs and MOFs due to its excellent coordinating ability and its capacity to form secondary interactions that stabilize the framework.

The design of CPs and MOFs is a prime example of crystal engineering, where an understanding of coordination chemistry allows for the precise positioning of molecular components to create materials with desired topologies and properties. nih.gov Semirigid bis-pyridyl-bis-amide ligands containing carboxamide groups have been successfully used to construct a series of metal-organic coordination polymers with varying dimensionalities (2D and 3D) and topologies. researchgate.net The specific structure obtained is influenced by the geometry of the ligand, the choice of metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II)), and the aromatic polycarboxylate co-ligands used in the synthesis. researchgate.net

These materials are of great interest for applications in gas storage, catalysis, and sensing, driven by the diversity in their chemical composition and structural features. researchgate.netnih.gov The ability to use ligands with pre-designed shapes and functionalities allows for the rational construction of frameworks with specific pore sizes and chemical environments. nih.govaip.org

Table 1: Examples of Coordination Polymers Synthesized with Bis-pyridyl-bis-amide Ligands

| Compound ID | Metal Ion | Ligand | Co-Ligand | Dimensionality | Topology |

| 1 | Cu(II) | 4-bpah | 1,3,5-H3BTC | 2D | (4²·8³·10)(4³·6²·8)₄(4)² |

| 2 | Cu(II) | 4-bpah | 1,2-H2BDC | 2D | (3·4·5·6²·7)²(3·4²·5²·7) |

| 3 | Cu(II) | 4-bpah | 1,3-H2BDC | 2D | sql network (4⁴·6²) |

| 7 | Cd(II) | 4-bpah | 1,3-H2BDC | 2D | (4²·6)(4³·6·8⁴·10²)(4) |

| 9 | Cu(II) | 3-bpah | 1,3-H2BDC | 3D | (4·6²)₂(4²·6⁴)₂(4²·6⁸·8²·10³) |

Data sourced from reference researchgate.net.

Exploration in Optoelectronic Materials and Devices

The electronic properties of molecules containing the this compound group are being actively investigated for their potential in optoelectronic applications. The ability to tune the electron-donating or -withdrawing character of the amide and its substituents allows for the engineering of materials with specific light-absorbing and -emitting properties.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from intense laser light. rsc.org This property is crucial for applications in optical computing, data storage, and frequency conversion. rsc.orgresearchgate.net this compound derivatives are promising candidates for NLO materials due to the potential for intramolecular charge transfer (ICT) within their structures, which can lead to large hyperpolarizability values (a measure of the NLO response).

Computational studies, often using Density Functional Theory (DFT), are a key tool for predicting and understanding the NLO properties of new molecules. researchgate.netrsc.org For example, the NLO properties of imidazole-2-carboxaldehyde have been explored, showing its potential as an NLO-active material. researchgate.net Similarly, theoretical studies on quinoline-carbazole derivatives, which can be configured as acceptor-donor-π-acceptor systems, have demonstrated that structural modifications can significantly enhance their NLO response. rsc.org The introduction of electron-donating or -withdrawing groups can tune the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), directly impacting the material's NLO properties. nih.gov These theoretical investigations play a crucial role in the rational design of new, highly efficient NLO materials. researchgate.net

Table 2: Calculated NLO Properties of Selected Organic Molecules

| Molecule | Method | Dipole Moment (μ) / Debye | Polarizability (α) / a.u. | First Hyperpolarizability (βtot) / a.u. |

| Imidazole-2-carboxaldehyde | DFT/B3LYP/6-311G | 3.51 | 59.34 | 145.42 |

| Q1D2 (Quinoline-Carbazole Derivative) | DFT | N/A | N/A | 23885.90 |

Data sourced from references researchgate.netrsc.org.

Academic Studies of Biochemical Interactions (Non-Clinical Focus)

In academic research, this compound derivatives are widely studied to understand and modulate biochemical pathways at a molecular level. These non-clinical studies focus on elucidating structure-activity relationships (SAR) and identifying how these compounds interact with biological targets such as enzymes and receptors.

Thiophene-3-carboxamide derivatives have been synthesized and investigated as dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Molecular modeling and binding studies revealed that these compounds can interact with both the ATP and JIP1 binding pockets of the kinase. nih.gov For instance, compound 25 was found to bind to JNK2 with a dissociation constant (Kd) of 640 nM. nih.gov These studies provide a theoretical basis for the observed dual inhibition and guide the design of more potent and selective inhibitors. nih.gov

In another study, thiophene carboxamide derivatives were synthesized as biomimetics of the natural anticancer agent Combretastatin A-4. nih.gov The synthesized compounds showed significant antiproliferative activity against various cancer cell lines in vitro. Molecular docking simulations suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, forming hydrogen bonds and hydrophobic interactions. nih.gov

Furthermore, various carbothioamide and carboxamide derivatives have been evaluated as inhibitors of enzymes like carbonic anhydrase II and 15-lipoxygenase. mdpi.com In silico molecular docking and molecular dynamics simulations are used to understand the binding modes of the most potent inhibitors, confirming stable interactions within the enzyme's active site. mdpi.com Similarly, carborane-based benzothiazole derivatives have been developed as high-affinity ligands for the cannabinoid receptor type 2 (CB2R), with docking studies helping to rationalize the observed binding affinities. acs.org These fundamental studies are crucial for the field of medicinal chemistry, providing insights into drug-target interactions without focusing on clinical applications. researchgate.net

Enzyme Inhibition Studies

The targeted inhibition of enzymes is a fundamental strategy in chemical biology and drug discovery. This compound derivatives have emerged as potent and selective inhibitors for a range of enzymes implicated in various diseases.

FabI: The enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for novel antibacterial agents. mdpi.com While much research has focused on other inhibitor classes, the principles of targeting this enzyme are well-established. mdpi.comnih.gov The development of inhibitors for FabI is a key strategy to combat drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

5-lipoxygenase (5-LOX): This enzyme is pivotal in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govwikipedia.org Consequently, inhibiting 5-LOX is a therapeutic strategy for inflammatory conditions. nih.gov A series of novel indole (B1671886) derivatives, including those with a carboxamide functional group, have been designed and synthesized as potent 5-lipoxygenase inhibitors. nih.gov In cell-based assays, many of these compounds demonstrated significant inhibitory activity against 5-LOX in rat peritoneal leukocytes, with some exhibiting potency greater than the reference drug, Zileuton. nih.gov For instance, certain indole-2-carboxamide derivatives have shown promising inhibitory concentration (IC₅₀) values, highlighting their potential in the development of new anti-inflammatory agents. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell receptor signaling, HPK1 is a prime target in immuno-oncology. The discovery of diaminopyrimidine carboxamides as potent and selective HPK1 inhibitors represents a significant advancement. The introduction of a carboxamide moiety was found to be critical for enhancing enzyme inhibitory potency and selectivity. These inhibitors have demonstrated the ability to elevate the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response, in human peripheral blood mononuclear cells.

Receptor Ligand Interactions

The ability of this compound derivatives to act as specific ligands for various receptors allows for the detailed investigation of signaling pathways and the development of targeted therapeutics.

Serotoninergic Receptors: The serotonin (B10506) type-3 (5-HT₃) receptor is a well-established target for the management of nausea and vomiting. Through a ligand-based design approach, a series of 3-methoxyquinoxalin-2-carboxamides were synthesized and evaluated as 5-HT₃ receptor antagonists. google.com Several of these compounds exhibited antagonism greater than the standard drug, ondansetron, in guinea-pig ileum preparations, demonstrating the potential of the this compound scaffold in developing novel and effective 5-HT₃ receptor antagonists. google.com

| Compound | pA₂ Value |

| 6a | 7.2 |

| 6e | 7.0 |

| 6f | 7.5 |

| 6g | 7.5 |

| 6n | 7.0 |

| 6o | 7.2 |

| Ondansetron (Standard) | 6.9 |

| Table 1: 5-HT₃ receptor antagonism of 3-methoxyquinoxalin-2-carboxamide derivatives. Data sourced from google.com. |

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a key component of the endocannabinoid system and is involved in a multitude of physiological processes. While many ligands are non-selective, the development of selective CB1 receptor ligands is a significant area of research. nih.govresearchgate.net Computational modeling and synthesis of novel ligands, including those with carboxamide features, are ongoing to better understand the binding and selectivity mechanisms of CB1R ligands. nih.gov The development of carborane-based benzothiazole analogues as highly affine and selective cannabinoid receptor type 2 (CB2R) ligands, which also contain a carboxamide linkage, showcases the utility of this functional group in designing receptor-specific molecules. acs.orgacs.org

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in chemical biology. Small molecules that can either disrupt or stabilize these interactions are invaluable tools for research and potential therapeutics. While specific examples of this compound derivatives are still emerging in this complex field, the underlying principles are well-documented. nih.govnih.gov The design of PPI modulators often involves creating molecules that can mimic key features of one of the protein partners. nih.gov For instance, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic target for PPI inhibitors in cancer therapy. nih.gov The development of sulfonamides and other small molecules as allosteric inhibitors demonstrates that targeting sites away from the primary interaction interface is a viable strategy. wikipedia.org The versatility of the this compound scaffold suggests its potential for the future design of novel PPI modulators.

Broad-Spectrum Antiviral Research Targeting Host Factors

Targeting host cell pathways that are essential for viral replication is an attractive strategy for developing broad-spectrum antiviral agents, as this approach is less susceptible to the development of viral resistance. nih.govbiorxiv.orgnih.gov Research has identified several host-based antivirals that target pathways like interferon signaling and lipogenesis. nih.gov

A notable example of a this compound derivative with broad-spectrum antiviral activity is 2-beta-D-ribofuranosylselenazole-4-carboxamide, also known as selenazole. nih.gov In vitro studies have shown that selenazole is significantly more potent than related compounds like ribavirin (B1680618) and tiazofurin (B1684497) against a wide range of DNA and RNA viruses. nih.gov Its activity spans multiple viral families, including Paramyxoviridae, Poxviridae, Herpesviridae, and Picornaviridae, underscoring the potential of this class of compounds in combating a variety of viral pathogens. nih.gov The antiviral effects of selenazole are most pronounced when it is present at the time of infection, and its activity can be long-lasting even after its removal from the cell culture medium. nih.gov

Investigation of DNA Interactions

The interaction of small molecules with DNA is fundamental to many biological processes and is a key area of investigation for the development of new therapeutic agents.

DNA Cleavage: The ability of molecules to cleave DNA is a property exploited in the design of some anticancer and antimicrobial drugs. While not exclusively a this compound, a hybrid molecule composed of a polyamide and a phenazine-di-N-oxide has been shown to effectively induce double-strand breaks in DNA under physiological conditions. The polyamide portion of this conjugate is crucial for DNA binding.

Plasmid DNA Unwinding: Polyamide nucleic acids (PNAs), which feature a peptide-like backbone, have been shown to bind to double-stranded DNA in a sequence-specific manner, leading to strand displacement and unwinding of the DNA double helix. nih.gov This process has been visualized using electron microscopy and is characterized by the formation of a stable DNA-PNA complex. nih.gov The interaction of polyamides with the small circular episomal DNA of viruses like the Human Papillomavirus (HPV) is thought to be a key mechanism in their antiviral activity. nih.gov This interaction can trigger a DNA damage response within the host cell, ultimately leading to the elimination of the viral DNA. nih.gov

Studies on Anti-inflammatory Mechanisms

This compound derivatives, particularly those based on a quinoline (B57606) scaffold, have been extensively studied for their anti-inflammatory properties. These compounds have shown the potential to modulate key inflammatory pathways.

Cytokine Inhibition: Several quinoline-4-carboxamide derivatives have demonstrated significant anti-inflammatory activity. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds exhibited appreciable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing significant cytotoxicity. nih.gov The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokine production. For example, some quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell cycle regulation and is often dysregulated in inflammatory conditions and cancer. nih.gov The ability of these compounds to interact with key signaling proteins highlights their potential as modulators of the inflammatory response.

Inhibition of Biofilm Formation

Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to antibiotics and the host immune system. The inhibition of biofilm formation is therefore a critical area of research. This compound derivatives have emerged as promising anti-biofilm agents.

Research has focused on the synthesis of chromone-2-carboxamides as analogs of the Pseudomonas aeruginosa quorum-sensing signal. nih.govnih.gov In vitro studies have shown that several of these compounds are potent inhibitors of biofilm formation by this opportunistic pathogen. nih.govnih.gov Notably, the retro-carboxamide series of these derivatives displayed significant activity, with some compounds achieving over 50% inhibition at a concentration of 50 µM. nih.gov One of the most promising compounds, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide, demonstrated a remarkable 90.9% inhibition of biofilm formation. nih.gov These findings underscore the potential of this compound derivatives in the development of new strategies to combat biofilm-related infections.

| Compound | Biofilm Inhibition (%) at 50 µM |

| 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide (6n) | 90.9 ± 9.9 |

| 3,5-dinitrophenyl analogue (6o) | 78.3 ± 4.0 |

| Table 2: Inhibition of P. aeruginosa biofilm formation by chromone-2-carboxamide derivatives. Data sourced from nih.gov. |

Antimicrobial Activity against Pathogens (e.g., Bacterial and Fungal Strains)

The search for novel antimicrobial agents is a critical area of chemical research, driven by the increasing prevalence of drug-resistant pathogens. Within this field, this compound derivatives have emerged as a promising class of compounds, demonstrating significant activity against a wide spectrum of bacterial and fungal strains. The versatility of the this compound scaffold allows for a variety of structural modifications, leading to the development of derivatives with enhanced potency and targeted activity.

Research has shown that the introduction of different substituents to the this compound core can profoundly influence its antimicrobial properties. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial potential. nih.gov Among these, derivatives containing a 2,4-dinitrophenyl group exhibited notable inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL. nih.gov The study also highlighted that the antifungal activity of these compounds was generally more pronounced than their antibacterial effects. nih.gov

Further investigations into pyrazole (B372694) carboxamide derivatives have revealed their potent fungicidal properties. nih.govnih.gov Several of these compounds displayed remarkable activity against various phytopathogenic fungi. For example, certain pyrazole carboxamides exhibited high efficacy against Sclerotinia sclerotiorum with EC₅₀ values between 2.04 and 15.2 μg/mL. nih.gov Another study highlighted a pyrazole carboxamide derivative, 7ai, which showed strong antifungal activity against Rhizoctonia solani with an impressive EC₅₀ value of 0.37 μg/mL. nih.gov

The antimicrobial efficacy of this compound derivatives is not limited to a single heterocyclic core. Pyrrole-2-carboxamide derivatives have also been designed and synthesized as potent antibacterial agents. nih.gov Specifically, derivatives 4f and 4h showed significant activity, with MIC values ranging from 1.05 to 12.01 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, novel 5-arylfuran-2-carboxamide derivatives have been developed and tested against various Candida species. mdpi.com One of the most active compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, demonstrated fungistatic and fungicidal effects against Candida glabrata and Candida parapsilosis strains with MIC values between 0.062 and 0.250 mg/mL. mdpi.comresearchgate.net

The following table summarizes the antimicrobial activity of selected this compound derivatives against various pathogens, showcasing the breadth of their potential applications in combating microbial infections.

| Derivative Class | Compound | Pathogen | Activity (MIC/EC₅₀) | Reference |

| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl derivative | Bacterial and Fungal Strains | 150.7–295 µg/mL (MIC) | nih.gov |

| Pyrazole Carboxamide | Various derivatives | Sclerotinia sclerotiorum | 2.04–15.2 μg/mL (EC₅₀) | nih.gov |

| Pyrazole Carboxamide | Compound 7ai | Rhizoctonia solani | 0.37 μg/mL (EC₅₀) | nih.gov |

| Pyrrole-2-carboxamide | Compounds 4f, 4h | Gram-positive & Gram-negative bacteria | 1.05–12.01 μg/mL (MIC) | nih.gov |

| 5-Arylfuran-2-carboxamide | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | Candida glabrata, Candida parapsilosis | 0.062–0.250 mg/mL (MIC) | mdpi.comresearchgate.net |

| Quinoxaline-2-carboxylic Acid 1,4-Dioxide | Compound 4 | M. tuberculosis H37Ra | 4 µg/mL (MIC) | acs.org |

| Nicotinamide Derivative | Compound 16g | Candida albicans SC5314 | 0.25 µg/mL (MIC) | nih.gov |

| Ruthenium(II) p-Cymene Complex | RuL1 | Staphylococcus aureus | 8 µg/mL (MIC) | acs.org |

Antioxidant Activity of Carboxamide Complexes

In addition to their antimicrobial properties, this compound derivatives, particularly in the form of metal complexes, have garnered significant attention for their antioxidant capabilities. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Carboxamide complexes offer a promising avenue for the development of novel antioxidant agents.

The coordination of metal ions to carboxamide ligands can significantly enhance their antioxidant activity. mdpi.com This enhancement is often attributed to the metal's ability to participate in redox reactions, thereby scavenging free radicals. nih.gov For instance, a study on new carboxamide ligands and their metal complexes with Zn(II), Ni(II), Mn(II), Cu(II), Co(II), and Pd(II) demonstrated that the complexes, especially those of zinc and palladium, exhibited great potential as antioxidants. mdpi.com

The mechanism of antioxidant action can involve various pathways, including the scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the chelation of metal ions that can catalyze oxidative reactions. nih.gov For example, the free radical scavenging activity of newly synthesized ligands and their metal complexes has been determined by their interaction with the stable DPPH free radical. researchgate.net In one study, a camphor (B46023) thiosemicarbazone Cu(II) complex showed a potent scavenging property with an IC₅₀ value of 111.0 μg/ml. researchgate.net

Research into coumarin-3-carboxylic acid complexes with Ni(II), Cu(II), and Zn(II) revealed that the complexes demonstrated enhanced DPPH-scavenging effects compared to the ligand alone, with the activity decreasing in the order of Cu(II) > Zn(II) > Ni(II). mdpi.com Similarly, nickel(II) complexes of N¹-4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones were synthesized and evaluated for their antioxidant capacity. While the thiosemicarbazone ligands themselves showed potent antioxidant capacity, their Ni(II) complexes exhibited less, but still notable, activity. nih.govnih.gov

The following table presents the antioxidant activity of selected carboxamide complexes, highlighting their potential in mitigating oxidative stress.

| Complex | Antioxidant Assay | Activity (IC₅₀/TEAC) | Reference |

| Zn(II) and Pd(II) Carboxamide Complexes | General Antioxidant Potential | Great Potential | mdpi.com |

| Camphor Thiosemicarbazone Cu(II) Complex | DPPH Scavenging | 111.0 µg/ml (IC₅₀) | researchgate.net |

| Coumarin-3-carboxylic acid Cu(II) Complex | DPPH Scavenging | Most active among Ni(II), Cu(II), Zn(II) complexes | mdpi.com |

| N¹-4-benzyloxysalicylidene-S-propyl thiosemicarbazone Ni(II) Complex (1c) | CUPRAC | Highest TEAC among tested Ni(II) complexes | nih.govnih.gov |

| Ni(II) fluoroimine complex | DPPH and ABTS assays | Significant antioxidant activity | rsc.org |

Q & A

Q. How can researchers avoid bias in reporting negative or inconclusive results for this compound derivatives?

- Methodological Answer: Pre-register hypotheses and protocols on platforms like Open Science Framework. Negative data (e.g., lack of kinase inhibition) should be disclosed in supplementary materials to prevent publication bias. For example, failed attempts to improve solubility via carboxamide N-alkylation must be documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.